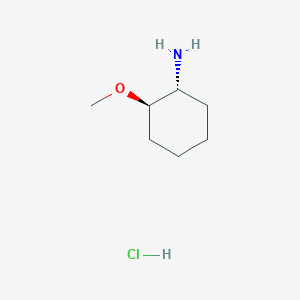

(1R,2R)-2-methoxycyclohexanamine;hydrochloride

Description

(1R,2R)-2-Methoxycyclohexanamine hydrochloride is a chiral cyclohexane derivative featuring a methoxy (-OCH₃) substituent at the 2-position and a primary amine group, stabilized as a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its stereochemistry and functional groups, which influence solubility, stability, and biological interactions. The (1R,2R) configuration ensures specific spatial orientation, critical for receptor binding in enantioselective synthesis .

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methoxycyclohexanamine;hydrochloride typically involves the reduction of a precursor compound, such as (1R,2R)-2-methoxycyclohexanone, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under hydrogen gas. The reaction is conducted in a high-pressure reactor to achieve high yields and purity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of (1R,2R)-2-methoxycyclohexanone.

Reduction: Formation of (1R,2R)-2-methoxycyclohexylamine.

Substitution: Formation of (1R,2R)-2-iodocyclohexanamine.

Applications De Recherche Scientifique

Organic Synthesis

(1R,2R)-2-methoxycyclohexanamine; hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature facilitates asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It serves as a precursor for synthesizing pharmaceuticals and biologically active compounds. Its interactions with various receptors and enzymes are of particular interest in drug development.

Biochemical Studies

Research has focused on the compound's role in enzyme catalysis and receptor binding due to its chirality. Studies indicate that it can modulate biological pathways by selectively interacting with target proteins.

Data Table: Comparison of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Chiral building block for asymmetric synthesis | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Precursor for drug synthesis | Development of new therapeutic agents |

| Biochemical Studies | Interaction with enzymes and receptors | Investigating metabolic pathways |

Case Study 1: Asymmetric Synthesis

A study published in Journal of Organic Chemistry demonstrated the use of (1R,2R)-2-methoxycyclohexanamine; hydrochloride in the asymmetric synthesis of a novel class of anti-cancer agents. The compound was effective in yielding high enantiomeric excess, showcasing its utility in pharmaceutical applications.

Case Study 2: Receptor Interaction

Research published in Bioorganic & Medicinal Chemistry Letters explored the binding affinity of (1R,2R)-2-methoxycyclohexanamine; hydrochloride to serotonin receptors. The findings indicated that this compound could serve as a lead compound for developing new antidepressants due to its selective receptor modulation.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomeric Variants: (1S,2S)-2-Methoxycyclohexanamine HCl

- Structural Difference : The (1S,2S) enantiomer differs in stereochemistry, altering its interaction with chiral biological targets.

- Impact : While physical properties (e.g., melting point, solubility) remain similar, pharmacological activity may diverge. For example, one enantiomer might exhibit higher receptor affinity or metabolic stability .

- Application : Used in asymmetric synthesis and as a reference standard for chiral resolution studies.

Halogen-Substituted Analogs

(1R,2R)-2-Fluorocyclohexan-1-amine Hydrochloride

- Structural Difference : Fluorine replaces the methoxy group.

- Impact: Electronic Effects: Fluorine’s electronegativity increases polarity but reduces basicity compared to the methoxy group.

- Application : Explored in CNS drug candidates due to improved blood-brain barrier penetration .

(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol Hydrochloride

- Structural Difference : Hydroxyl (-OH) and difluoro substituents replace methoxy.

- Impact :

- Solubility : Hydroxyl enhances hydrophilicity; fluorine increases lipophilicity.

- Conformational Rigidity : Difluoro groups restrict ring flexibility, affecting binding kinetics.

- Application : Intermediate in fluorinated drug synthesis (e.g., antiviral agents) .

Ring Size Variants

trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride

- Structural Difference : Cyclopentane ring instead of cyclohexane.

- Impact: Conformational Strain: Smaller ring increases torsional strain, altering molecular geometry. Solubility: Cyclopentanol’s hydroxyl group improves aqueous solubility.

- Application : Used in peptide mimetics and enzyme inhibitors .

rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride

Arylcyclohexylamine Derivatives

Methoxetamine Hydrochloride

- Structural Difference: Aryl (3-methoxyphenyl) group attached to the cyclohexanone ring.

- Impact :

- Pharmacology : Acts as an NMDA receptor antagonist, unlike the primary amine target compound.

- Stability : Aromatic ring increases metabolic susceptibility via cytochrome P450 oxidation.

- Application : Research chemical for neuropharmacology studies .

Methoxisopropamine Hydrochloride

Linear Amine Derivatives

Methylhexanamine Hydrochloride

Comparative Data Table

Key Findings and Implications

- Stereochemistry : The (1R,2R) configuration is critical for enantioselective interactions, distinguishing it from (1S,2S) isomers in pharmacological contexts .

- Substituent Effects : Methoxy groups balance lipophilicity and hydrogen-bonding capacity, whereas fluorine enhances metabolic stability but reduces basicity .

- Ring Size : Smaller rings (cyclopentane, cyclobutane) introduce strain but enable unique conformational profiles for targeted binding .

Activité Biologique

(1R,2R)-2-methoxycyclohexanamine;hydrochloride is a compound with potential therapeutic applications, particularly in the context of neurological and cancer-related disorders. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C7H15NO·HCl

- Molecular Weight : 165.66 g/mol

- Structure : The compound features a methoxy group attached to a cyclohexanamine structure, which may influence its interaction with biological targets.

The biological activity of (1R,2R)-2-methoxycyclohexanamine is primarily linked to its role as a modulator in various signaling pathways:

- Protein Kinase Inhibition : Research indicates that derivatives of this compound may act as inhibitors of specific protein kinases involved in cell proliferation and survival, which is crucial in cancer therapy. For instance, certain studies have highlighted the importance of inhibiting PIM kinases to reduce tumor growth .

- Neurotransmitter Modulation : The compound may influence cholinergic signaling pathways, potentially serving as a positive allosteric modulator for muscarinic receptors. This modulation could have implications for treating neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Cytotoxicity against HepG2 cells | 0.017 | |

| Apoptosis induction in cancer cells | Significant | |

| Inhibition of mTOR pathway | Not specified |

Case Studies

-

Cytotoxic Effects on HepG2 Cells :

A study evaluated the cytotoxic effects of various compounds against HepG2 liver cancer cells. (1R,2R)-2-methoxycyclohexanamine showed potent activity with an IC50 value significantly lower than conventional chemotherapeutics like Staurosporine and 5-FU. The mechanism was associated with apoptosis induction and cell cycle arrest at the G2/M phase . -

Neuroprotective Potential :

Investigations into the neuroprotective effects of (1R,2R)-2-methoxycyclohexanamine suggest its potential role in enhancing cognitive function by modulating cholinergic pathways. Positive allosteric modulation of muscarinic receptors could ameliorate cognitive deficits associated with Alzheimer's disease .

Research Findings

- Cell Cycle Arrest and Apoptosis : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis markers such as p53 and Caspase activation .

- Inhibition of Signaling Pathways : It has been implicated in the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation in various malignancies .

Q & A

Q. What analytical methods are recommended to confirm the stereochemical purity of (1R,2R)-2-methoxycyclohexanamine hydrochloride?

Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with polar organic mobile phases to separate enantiomers. Retention times should match standards of known configuration.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to confirm spatial arrangement of substituents. For cyclohexane derivatives, chair conformer analysis is critical.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry. This is particularly effective for novel derivatives or when discrepancies arise.

- Optical Rotation : Compare specific rotation values with literature data for stereoisomerically pure references.

References: Similar protocols are applied to trans-(1R,2R)-2-aminocyclopentanol hydrochloride .

Q. How should researchers handle and store (1R,2R)-2-methoxycyclohexanamine hydrochloride to prevent degradation?

Methodological Answer:

- Storage : Store under inert gas (argon or nitrogen) at 2–8°C to minimize oxidation and hydrolysis. Hygroscopic compounds should be kept in desiccators.

- Handling : Use glove boxes or fume hoods for air-sensitive manipulations. Pre-dry solvents (e.g., molecular sieves for THF) to avoid moisture-induced side reactions.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.

References: Stability protocols align with recommendations for structurally related cyclohexanol derivatives .

Q. What synthetic strategies ensure high enantiomeric excess (ee) in the preparation of (1R,2R)-2-methoxycyclohexanamine hydrochloride?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for stereoselective epoxidation or aminohydroxylation of precursor alkenes.

- Resolution Techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.

- Enzymatic Methods : Lipases or esterases can resolve racemic intermediates via kinetic resolution.

References: Comparable approaches are documented for trans-cyclopentanol derivatives .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for CNS studies based on in vitro EC50 data?

Methodological Answer:

- Pharmacokinetic Modeling : Use allometric scaling from in vitro EC50 values (e.g., 1140 nM in striatal membranes ) to estimate initial doses. Adjust for species-specific metabolic rates and blood-brain barrier (BBB) penetration.

- BBB Assessment : Conduct in situ brain perfusion assays in rodents or use PAMPA-BBB models to quantify permeability. LC-MS/MS quantifies compound levels in cerebrospinal fluid.

- Dose Refinement : Perform iterative dose-response studies with microdialysis to monitor target engagement in vivo.

References: GPR88 agonist studies provide a methodological framework .

Q. How should discrepancies in reported EC50 values for receptor binding be resolved?

Methodological Answer:

- Assay Condition Analysis : Compare membrane preparation methods (e.g., striatal homogenates vs. transfected cell lines ), buffer ionic strength, and temperature.

- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) or fluorescence polarization (FP) to rule out assay-specific artifacts.

- Data Normalization : Use reference agonists (e.g., dopamine for GPCRs) to standardize responses across labs.

Example Table:

| Study | EC50 (nM) | Assay System | Temperature |

|---|---|---|---|

| A | 1140 | Mouse striatal membranes | 25°C |

| B | 850 | HEK293-GPR88 | 37°C |

Q. What strategies mitigate off-target effects in pharmacological studies of (1R,2R)-2-methoxycyclohexanamine hydrochloride?

Methodological Answer:

- Selectivity Profiling : Screen against receptor/transporter panels (e.g., CEREP or Eurofins) at 10x EC50.

- CRISPR Knockout Models : Generate GPR88-KO cell lines to confirm target-specific effects.

- Metabolite Identification : Use HR-MS/MS to detect in vivo metabolites that may interact with unintended targets.

References: Similar approaches are applied to tramadol derivatives .

Data Contradiction Analysis

Q. How can conflicting results in stereochemical stability studies be addressed?

Methodological Answer:

- Dynamic NMR : Monitor ring-flipping kinetics in cyclohexane derivatives to assess conformational stability. Low temperatures (e.g., -90°C) may "freeze" chair interconversions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for epimerization.

- Accelerated Aging : Expose samples to stress conditions (e.g., pH 1–13) and track stereochemical integrity via chiral HPLC.

Key Considerations for Experimental Design

- Control Groups : Include enantiomeric controls (e.g., (1S,2S)-isomer) to isolate stereospecific effects.

- Batch Consistency : Certify synthetic batches via COA (Certificate of Analysis) with ≥95% purity (HPLC) and ≥98% ee.

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for CNS-targeting compounds.

Note: Avoid reliance on non-peer-reviewed sources (e.g., BenchChem ); prioritize data from journals, patents, or validated SDS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.